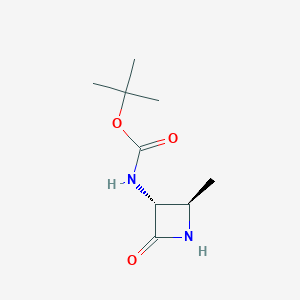

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate

Description

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate is a β-lactam derivative featuring a four-membered azetidinone (4-oxoazetidine) ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate |

InChI |

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1 |

InChI Key |

VSTSKETWEBYEHL-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1C(C(=O)N1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Formation and Benzylamine Condensation

A widely cited method involves N-BOC-D-Serine as the starting material. In a representative procedure, N-BOC-D-Serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride intermediate. Subsequent condensation with benzylamine in anhydrous ethyl acetate yields the (R)-configured carbamate derivative.

Key Data:

-

Conditions: 0–5°C for anhydride formation, 10–15°C for condensation.

-

Stereoselectivity: The (2R,3R) configuration is preserved due to the chiral integrity of N-BOC-D-Serine.

This method is favored for scalability but requires careful control of temperature and moisture to prevent racemization.

Oxidation of 3-Hydroxyazetidine Intermediates

Di-tert-butyl Dicarbonate Protection and Swern Oxidation

A two-step protocol involves protecting 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O) followed by oxidation. The hydroxyl group is first protected under basic conditions (triethylamine, dichloromethane), and the resulting intermediate is oxidized using the Swern oxidation (oxalyl chloride, dimethyl sulfoxide).

Key Data:

-

Oxidation Yield: 85–90% after acid hydrolysis and crystallization.

-

Stereochemical Outcome: Retention of configuration due to mild oxidation conditions.

This method avoids hazardous solvents like dioxane but generates stoichiometric dimethyl sulfide as a byproduct.

Phase-Transfer Catalyzed Alkylation

Tetrabutylammonium Bromide-Mediated Methylation

The hydroxymethyl group in intermediates like (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate is methylated using methyl sulfate under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction in ethyl acetate with potassium hydroxide as the base.

Key Data:

This method is notable for high stereoretention but requires stringent pH control to minimize demesylation side reactions.

Asymmetric Catalysis Using Cr(III)-salen Complexes

Allylic C–H Amination

A cutting-edge approach employs Cr(III)-salen catalysts (e.g., Cr(III)(salen)Cl₂) to enable intramolecular allylic C–H amination. This method converts bis-homoallylic N-nosyl carbamates into azetidine derivatives with excellent stereocontrol.

Key Data:

This method is advantageous for constructing the azetidine ring but requires specialized catalysts and inert atmospheres.

Comparative Analysis of Methods

Chemical Reactions Analysis

Allylic C—H Amination Reactions

This compound participates in Pd(II)/bis-sulfoxide-catalyzed allylic C—H amination reactions, enabling the synthesis of pharmacologically relevant heterocycles. Key findings include:

Mechanism and Catalysis

-

The reaction proceeds via π-allylPd intermediates activated by a Cr(III)(salen)Cl co-catalyst, which accelerates nucleophilic attack by the carbamate nitrogen .

-

N-Nosyl carbamates (e.g., the tert-butyl derivative) exhibit enhanced reactivity compared to N-tosyl analogs due to lower pKa, promoting deprotonation and nucleophilicity .

Reaction Outcomes

| Substrate Type | Catalyst System | Reaction Time | Yield (%) | Diastereoselectivity (syn:anti) |

|---|---|---|---|---|

| β-Lactam N-Nosyl carbamate | Pd/bis-sulfoxide + Cr(III) | 6–24 h | 76–89% | 3:1–6:1 |

| β-Lactam N-Tosyl carbamate | Pd/bis-sulfoxide | 72 h | 6% | Not reported |

The Cr(III) co-catalyst reduces reaction times by up to 90% and improves yields significantly, particularly for sterically hindered substrates .

Carbamate Coupling Reactions

The tert-butyl carbamate group undergoes selective coupling with electrophiles, enabling structural diversification:

Key Reactions

-

Di-2-pyridyl Carbonate Activation : Reacts with di-2-pyridyl carbonate (2-DPC) and DMAP to form isomeric mixtures of pyridyl carbonates and carbamates .

-

Ammonium Tosylate Coupling : Couples with (2S,3S)- or (2R,3R)-2-methyl-4-oxoazetidin-3-yl ammonium tosylate to yield β-methyl-β-lactam carbamates with moderate diastereoselectivity (3:1 to 6:1) .

Example Pathway

-

Activation of the carbamate with 2-DPC/DMAP.

-

Nucleophilic attack by azetidinyl ammonium salts.

-

Isolation of products via column chromatography (typical yields: 50–75%) .

Stability and Reactivity Under Varied Conditions

-

pH Sensitivity : The carbamate hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing the parent β-lactam amine .

-

Thermal Stability : Decomposes above 150°C, with degradation products including CO₂ and tert-butanol.

-

Stereochemical Integrity : The (2R,3R) configuration remains intact during allylic amination, as confirmed by X-ray crystallography .

Comparative Reactivity Data

| Reaction Type | Key Factor | Impact on Reactivity |

|---|---|---|

| Allylic C—H Amination | Cr(III) co-catalyst | ↑ Yield (46% → 76%), ↓ time |

| Carbamate Coupling | Steric bulk at C2 | ↓ Diastereoselectivity |

| Hydrolysis | pH > 10 | Complete decomposition < 1 h |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that tert-butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate exhibits significant antimicrobial properties. Studies have shown that derivatives of azetidinone compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The ability to modify the side chains of this compound allows for the synthesis of various analogs with enhanced efficacy against resistant strains of bacteria .

1.2 Drug Development

The compound's structure suggests potential use in drug development, particularly in creating inhibitors for specific enzymes. For instance, azetidinones have been explored as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial species. The carbamate moiety enhances solubility and bioavailability, making it a favorable candidate for further pharmacological studies .

Agrochemicals

2.1 Pesticide Formulation

The unique chemical structure of this compound has led to its investigation as a potential pesticide or herbicide. Compounds with azetidine rings are known to exhibit insecticidal properties, and modifications to this structure could yield effective agrochemicals that target specific pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Additionally, the compound may serve as a plant growth regulator. Research into similar compounds has shown that they can influence plant growth patterns and stress responses, suggesting that this compound could be developed into a formulation that enhances crop resilience against abiotic stressors such as drought or salinity .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to the rigid azetidine ring structure. This application is particularly relevant in developing high-performance materials for industrial uses .

3.2 Coatings and Adhesives

The compound's properties may also be exploited in formulating advanced coatings and adhesives. The presence of the carbamate group can improve adhesion characteristics and resistance to environmental degradation, making it suitable for applications in automotive and aerospace industries where durability is crucial .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Carbamates

*Similarity scores from are normalized to the cyclopentyl derivative.

Key Observations :

- Stereochemical Influence : The (2R,3R) configuration differentiates it from diastereomers like (2S,3R) derivatives (e.g., CAS 162536-40-5), which exhibit distinct physicochemical and biological profiles .

Physicochemical Properties

Table 2: Property Comparison

Notes:

- The azetidinone’s ring strain may reduce thermal stability compared to larger rings.

- Chlorinated derivatives (e.g., CAS 162536-40-5) exhibit higher molecular weights and lower aqueous solubility .

Commercial Availability

- Suppliers: PharmaBlock Sciences offers analogues like tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-95-1), highlighting demand for stereochemically complex carbamates .

- Custom Synthesis : Specialized providers (e.g., TCI Chemicals, CATO) synthesize bespoke carbamates, suggesting feasibility for the target compound .

Biological Activity

Chemical Structure and Properties

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate is a compound that features a tert-butyl group attached to a 4-oxoazetidine ring. Its molecular formula is with a molecular weight of approximately 200.23 g/mol. The presence of both a carbamate and a ketone functional group suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in therapeutic applications:

-

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives with similar azetidine structures have been tested against cancer cell lines such as MCF-7, showing significant cytotoxic effects. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. -

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in inflammatory processes. In particular, its structural characteristics allow it to interact with targets like N-acylethanolamine hydrolyzing acid amidase (NAAA), which is implicated in pain and inflammation modulation. -

Antimicrobial Properties

Some studies suggest that related azetidine derivatives may possess antimicrobial activities against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Research Findings and Case Studies

A series of studies have documented the synthesis and biological evaluation of compounds related to this compound:

The biological activity of this compound can be attributed to several mechanisms:

-

Modulation of Signaling Pathways

The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells. -

Interaction with Biological Targets

Its ability to bind to specific proteins or enzymes allows it to modulate their activity, leading to therapeutic effects. -

Structural Analogues

Studies on related compounds indicate that variations in substituents can significantly alter biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate, and how is reaction completion monitored?

Answer:

The synthesis typically involves carbamate protection of an azetidinone intermediate. A common approach is coupling tert-butoxycarbonyl (Boc) groups to the amine functionality under basic conditions (e.g., using diisopropylethylamine) in anhydrous solvents like dichloromethane or THF . Reaction progress is monitored via thin-layer chromatography (TLC) to track the disappearance of starting materials. Post-synthesis, purification employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization. Final characterization relies on H/C NMR for stereochemical confirmation and LC-MS for mass verification .

Basic: What safety precautions and storage conditions are recommended for this compound?

Answer:

- Storage: Refrigerate (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Electrostatic discharge precautions are advised during transfer .

- Spill Management: Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent spreading .

Advanced: How can stereochemical integrity at the (2R,3R) positions be ensured during synthesis?

Answer:

Stereochemical control requires chiral catalysts or biocatalytic methods. For example:

- Biocatalysis: Lipases or esterases can selectively protect specific stereoisomers, as demonstrated in carbamate syntheses for statin intermediates .

- Chiral Auxiliaries: Use of (R)- or (S)-configured starting materials (e.g., chiral amino alcohols) followed by Boc protection under kinetic resolution conditions .

- Analytical Validation: Confirm configuration via X-ray crystallography or NOESY NMR to detect spatial proximity of substituents .

Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies often arise from variations in:

- Catalyst Systems: Transition-metal catalysts (e.g., Pd/C) vs. acid catalysts (HClO-SiO) may alter efficiency .

- Temperature Control: Exothermic reactions require precise cooling (e.g., 0°C for trifluoroacetic anhydride couplings) to avoid side products .

- Workflow Optimization: Design a Design of Experiments (DoE) matrix to test variables (solvent polarity, stoichiometry) and identify optimal conditions .

Basic: Which spectroscopic methods are most reliable for confirming structure and purity?

Answer:

- NMR Spectroscopy: H NMR identifies methyl groups (δ 1.2–1.4 ppm for tert-butyl) and azetidinone carbonyls (δ 170–175 ppm). C NMR confirms Boc carbamate carbonyls (δ 155–160 ppm) .

- LC-MS: Verifies molecular ion peaks (e.g., m/z 298 [M+Na] for CHNO) and detects impurities .

- IR Spectroscopy: Stretching frequencies for amide (1650–1700 cm) and carbonyl (1750–1800 cm) groups .

Advanced: What strategies optimize this compound’s reactivity in downstream reactions (e.g., ring-opening or cross-coupling)?

Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the azetidinone ring .

- Catalytic Activation: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for functionalization at the methyl or carbamate positions .

- Degradation Studies: Monitor stability under acidic/basic conditions via HPLC to identify labile sites (e.g., Boc group cleavage at pH < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.